molecular formula C5H8F2O2 B3117902 [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL CAS No. 228580-15-2

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

Cat. No.: B3117902
CAS No.: 228580-15-2
M. Wt: 138.11 g/mol
InChI Key: UGYHPZDRTHTYAG-UHFFFAOYSA-N
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Description

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method includes the use of 2,2-difluorocyclopropane-1,1-diyl dimethanol as a starting material . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical agents. Researchers are exploring its use in the development of new drugs and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, agrochemicals, and other high-performance materials .

Mechanism of Action

The mechanism of action of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, affecting their function and stability. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropane-1,1-diyl dimethanol
  • 2,2-Difluoro-1-hydroxymethyl-cyclopropyl-methanol

Uniqueness: Compared to similar compounds, [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL stands out due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxymethyl group. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

[2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYHPZDRTHTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572628
Record name (2,2-Difluorocyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228580-15-2
Record name (2,2-Difluorocyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
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[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
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[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
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[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
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[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
Reactant of Route 6
[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

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